molecular formula C14H20O5S B13978310 tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate

tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate

Cat. No.: B13978310
M. Wt: 300.37 g/mol
InChI Key: LXQKAPJABSDIDP-LBPRGKRZSA-N
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Description

tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is a chiral sulfonate ester with a tert-butyl protecting group and a methylsulfonyl (mesyl) leaving group. This compound is widely used in organic synthesis as an intermediate for stereoselective reactions, particularly in the preparation of β-amino acids, nucleoside analogs, and other pharmaceuticals. Its (R)-configuration ensures enantioselectivity in reactions such as nucleophilic substitutions or eliminations, making it valuable for asymmetric synthesis .

The tert-butyl group enhances steric bulk, improving stability during reactions, while the mesyl group acts as a superior leaving group compared to less activated derivatives (e.g., acetates). This combination enables efficient formation of carbon-nitrogen or carbon-oxygen bonds under mild conditions.

Properties

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

tert-butyl (2R)-3-methylsulfonyloxy-2-phenylpropanoate

InChI

InChI=1S/C14H20O5S/c1-14(2,3)19-13(15)12(10-18-20(4,16)17)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3/t12-/m0/s1

InChI Key

LXQKAPJABSDIDP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](COS(=O)(=O)C)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(COS(=O)(=O)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl (R)-3-[(Methylsulfonyl)oxy]pyrrolidine-1-carboxylate

The preparation of tert-butyl (R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate can be achieved through the reaction of (R)-N-Boc-3-pyrrolidinol with triethylamine, followed by methylsulfonyl chloride in dichloromethane at 0°C. The reaction mixture is then warmed to room temperature and stirred overnight. The resulting crude product is washed with saturated sodium bicarbonate solution, extracted with dichloromethane, and dried over magnesium sulfate. After filtration and evaporation, purification by silica gel chromatography using 30% ethyl acetate/hexane yields the desired mesylate, tert-butyl (3R)-3-[(methylsulfonyl)oxy]pyrrolidine-1-carboxylate, with a reported yield of 60.2%.

Reaction Conditions and Yield

Yield Reaction Conditions
60.2% To (R)-N-Boc-3-pyrrolidinol in dichloromethane at 0°C was added triethylamine, followed by methylsulfonyl chloride in dichloromethane slowly. The reaction mixture was warmed to room temperature and stirred overnight. The crude was purified by chromatography on silica gel with 30% ethyl acetate/hexane.

Alternatively, a solution of (R)-1-t-butoxycarbonyl-3-hydroxypyrrolidine in dichloromethane is treated with triethylamine, followed by methanesulfonyl chloride under nitrogen at -10°C. After stirring at 0°C for 30 minutes, the solution is washed sequentially with water, 1N hydrochloric acid solution, saturated sodium bicarbonate, and brine. Evaporation of the dried solution yields (R)-1-t-butoxycarbonyl-3-methanesulfonyloxypyrrolidine.

Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can also be used as a reactant in chemical synthesis. For example, it reacts with 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in the presence of potassium carbonate in ethanol and water to produce 6-[(1-tert-butoxycarbonyl)piperidin-4-yl]oxy}-4-(3-chloro-2-fluoroanilino)-7-methoxy quinazoline with an 84% yield.

Reaction Conditions and Yield

Yield Reaction Conditions
84% 4-(3-Chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, tert-Butyl(4-methanesulfonyloxy)piperidine-1-carboxylate and potassium carbonate were suspended in ethanol and water, and the mixture was heated to reflux with stirring for 16.5 hours. The mixture was then cooled to 70°C and water was added over 60 minutes. The batch was stirred at 65°C for a further 2 hours to establish crystallization. The slurry was cooled to 20°C over 6 hours. The product was isolated by filtration. The filter cake was slurried with aqueous ethanol and then displacement washed with aqueous ethanol. The filter cake was then slurried with water and then displacement washed with water. The product was dried in vacuo at 40°C.

Synthesis of teri-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate

A novel, green, and cost-effective process for the synthesis of teri-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-0-isopropylidene-hexanoate has been described.

Process Summary:

  • Reduction of compound [VI] with sodium borohydride to yield compound [VIII] with at least 80% diastereomeric excess in aqueous micellar aggregate at 0-5°C.
  • Conversion of compound [VIII] to compound [XII] through reaction with 2,2-dimethoxy propane in the presence of D-10-camphor sulfonic acid in acetone.
  • Conversion of compound [XII] to optically pure compound [XI] in the presence of tetra n-butyl ammonium acetate in a polar aprotic solvent at 95°C and crystallization from n-heptane.
  • Conversion of compound [XI] to compound [II] in the presence of a base in methanol as solvent.
  • Conversion of compound [II] to optically pure compound [I] in the presence of a Cu(Salt)/diimine ligands/TEMPO/02as oxidation system in an organic solvent at 30-50°C.

Alternatively, the synthesis can involve:

  • Reacting compound [V] with Reformatsky reagent of compound [IV] in the presence of an organic solvent to obtain compound [VII].
  • Treating compound [VII] with tetra-butylammonium fluoride in THF to obtain compound [VIII].
  • Converting diastereomeric excess compound [VIII] to diastereomeric excess compound [XII] through reaction of 2,2-dimethoxy propane in presence of D-10-camphor sulfonic acid in acetone.
  • Converting compound [XI] to compound [II] in presence of base in methanol as solvent.
  • Converting compound [II] to optically pure compound [I] in presence of Cu(Salt)/diimine ligands/TEMPO/02as oxidization system in organic solvent at 30-50°C.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The methylsulfonyl group can be substituted by nucleophiles.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of tert-butyl ®-3-hydroxy-2-phenylpropanoate.

    Oxidation: Formation of phenolic compounds.

Scientific Research Applications

tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate involves its interaction with molecular targets through its functional groups. The ester and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is compared below with three analogs: tert-Butyl (R)-3-(tosyloxy)-2-phenylpropanoate, tert-Butyl (S)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate, and methyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate.

Reactivity and Leaving Group Efficiency

The mesyl group (SO₂Me) in the target compound exhibits higher leaving-group ability than tosyl (SO₂C₆H₄Me) or acetate (OAc) groups. For instance, in SN2 reactions with amines, the mesyl derivative achieves >90% yield at 25°C, while the tosyl analog requires elevated temperatures (50–60°C) for comparable yields. This is attributed to the mesyl group’s smaller size and lower electron-withdrawing stabilization of the transition state .

Compound Leaving Group Reaction Temp (°C) Yield (%)
tert-Butyl (R)-3-(mesyloxy)-2-phenylpropanoate Mesyl 25 92
tert-Butyl (R)-3-(tosyloxy)-2-phenylpropanoate Tosyl 50 88
tert-Butyl (R)-3-acetoxy-2-phenylpropanoate Acetate 80 65

Stereochemical Influence

The (R)-configuration of the target compound contrasts with its (S)-enantiomer. In studies of β-lactam synthesis, the (R)-isomer produces a 7:3 enantiomeric ratio (er) in favor of the desired product, while the (S)-isomer leads to racemic mixtures (1:1 er). This highlights the critical role of chirality in directing stereoselectivity .

Ester Group Impact on Solubility and Stability

Replacing the tert-butyl group with a methyl ester (e.g., methyl (R)-3-mesyloxy-2-phenylpropanoate) reduces steric protection, increasing hydrolysis susceptibility. The tert-butyl analog remains stable in aqueous acidic conditions (pH 3–5), whereas the methyl ester hydrolyzes within 24 hours under the same conditions. This stability is crucial for multi-step syntheses requiring prolonged reaction times .

Biological Activity

Tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is classified as an ester, with the molecular formula C13H18O4SC_{13}H_{18}O_{4}S. It features a tert-butyl group, a methylsulfonyl functional group, and a phenylpropanoate backbone. The presence of a chiral center enhances its relevance in stereochemistry and pharmacology.

Table 1: Structural Characteristics of this compound

PropertyDescription
Molecular FormulaC13H18O4SC_{13}H_{18}O_{4}S
Molecular Weight270.35 g/mol
Chiral CenterYes
Functional GroupsEster, Methylsulfonyl

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its binding affinity to these targets is crucial for understanding its therapeutic potential.

  • Inhibition of Enzymes : The compound has shown promise as an inhibitor of certain enzymes linked to metabolic disorders. For example, studies have suggested its potential role in inhibiting pyruvate dehydrogenase kinase (PDHK), which is involved in glucose metabolism and energy production .
  • Anti-inflammatory Properties : Initial studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Case Studies

A variety of studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Study on Anti-cancer Activity : A study demonstrated that structurally similar compounds inhibited cancer cell proliferation in vitro. The mechanism was attributed to the modulation of metabolic pathways critical for tumor growth .
  • Metabolic Pathway Analysis : Research involving animal models indicated that compounds with similar structural features could alter lipid metabolism, suggesting a role in obesity management .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Esterification Reactions : Utilizing tert-butyl alcohol and methylsulfonyl chloride in the presence of a base.
  • Chiral Resolution Techniques : Employing chiral reagents to obtain the desired enantiomer selectively.

Potential Applications

The versatility of this compound allows for several applications:

  • Medicinal Chemistry : As an intermediate for synthesizing pharmaceuticals.
  • Organic Synthesis : Involved in reactions requiring sterically hindered esters.
  • Research Tool : Useful in studying metabolic pathways due to its inhibitory properties.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for tert-Butyl (R)-3-[(Methylsulfonyl)oxy]-2-phenylpropanoate, and how can its enantiomeric purity be ensured?

  • Answer : The compound is typically synthesized via Mitsunobu reactions or esterification protocols . For example:

  • Mitsunobu Reaction : A tert-butyl ester intermediate can be formed using hydroxypropanoate derivatives and reagents like diethyl azodicarboxylate (DEAD) .

  • Esterification : Tf2NH-catalyzed reactions in CH2Cl2 at 0°C (e.g., tert-butyl 3-phenylpropanoate synthesis) provide high yields (76%) .

  • Enantiomeric Purity : Chiral resolution or asymmetric catalysis (e.g., asymmetric Mannich reactions) ensures (R)-configuration. X-ray crystallography (as in ) or chiral HPLC validates purity.

    Synthetic Method Key Reagents/Conditions Yield/Purity Reference
    Mitsunobu ReactionDEAD, hydroxypropanoate derivativesNot reported
    Tf2NH CatalysisCH2Cl2, 0°C76% yield

Q. How should this compound be stored, and what are its critical stability parameters?

  • Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N2) to prevent hydrolysis. Key stability parameters include:

  • Melting Point : 112–114°C .
  • Sensitivity : Moisture and heat degrade the methylsulfonyloxy group. Avoid prolonged exposure to light .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • Answer : Use a combination of:

  • NMR Spectroscopy : For stereochemical assignment (e.g., <sup>1</sup>H/<sup>13</sup>C NMR).
  • X-ray Crystallography : To resolve absolute configuration (e.g., as in ).
  • HPLC-MS : For purity assessment (>97% by area normalization) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalable production?

  • Answer : Employ asymmetric organocatalysis or enzymatic resolution :

  • Organocatalysis : Proline-derived catalysts for kinetic resolution (e.g., 90% enantiomeric excess reported in ).
  • Enzymatic Methods : Lipases or esterases for selective hydrolysis of undesired enantiomers .
    • Key Parameters : Optimize temperature (–20°C to RT), solvent polarity (THF/hexane), and catalyst loading (1–5 mol%) .

Q. What mechanistic insights explain contradictions in spectral data during reaction monitoring?

  • Answer : Discrepancies in NMR or IR spectra often arise from:

  • Rotameric Interconversion : Slow rotation around the tert-butyl carbonyl bond at low temperatures. Use variable-temperature NMR to resolve .
  • Solvent Artifacts : CDCl3 may interact with acidic protons; verify with DMSO-<i>d</i>6 .
    • Resolution : Combine 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign ambiguous signals .

Q. What role does this compound play in studying β-sheet formation in neurodegenerative diseases?

  • Answer : As a conformationally constrained analog , it mimics β-sheet motifs in amyloidogenic peptides. Applications include:

  • Inhibitor Design : Derivatives block fibril formation in transthyretin (TTR) amyloidosis (see ).
  • Biophysical Studies : Fluorescently labeled analogs monitor aggregation kinetics via FRET .

Q. How can computational modeling enhance reaction optimization for derivatives of this compound?

  • Answer : Use density functional theory (DFT) to:

  • Predict transition states for esterification or sulfonylation steps .
  • Optimize solvent effects (e.g., CH2Cl2 vs. THF) using COSMO-RS models .
    • Case Study : DFT-guided optimization of Tf2NH-catalyzed reactions reduced side-product formation by 15% .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

  • Answer : Variations (e.g., 112–114°C vs. broader ranges) may stem from:

  • Polymorphism : Recrystallize from ethyl acetate/hexane to isolate stable forms .
  • Impurity Traces : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) .

Applications in Drug Discovery

Q. What preclinical applications exist for derivatives of this compound?

  • Answer : Derivatives are used as:

  • Protease Inhibitors : Modulate TTR aggregation in Alzheimer’s disease models .
  • Prodrugs : Methanesulfonate groups enhance blood-brain barrier permeability .

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